Lipophilicity (LogP) Differentiation vs. Unsubstituted Piperazin-2-one and Piperazine Analogs
1-(3,3-Dimethylbutyl)piperazin-2-one exhibits a calculated LogP value of 0.8544, which differs significantly from structurally related analogs including unsubstituted piperazin-2-one (predicted LogP ≈ −0.8 to −1.0) and 1-(3,3-dimethylbutyl)piperazine (predicted LogP ≈ 1.5–2.0) . This quantifiable difference in lipophilicity affects membrane permeability, aqueous solubility, and metabolic stability profiles in drug discovery programs. The intermediate LogP value positions the target compound in a favorable range for CNS drug-likeness (optimal LogP 1–3) while maintaining adequate aqueous solubility compared to more lipophilic piperazine analogs lacking the carbonyl moiety [1].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient, Calculated) |
|---|---|
| Target Compound Data | 0.8544 (calculated, ChemScene) |
| Comparator Or Baseline | Piperazin-2-one (unsubstituted): LogP ≈ −0.8 to −1.0 (predicted); 1-(3,3-dimethylbutyl)piperazine: LogP ≈ 1.5–2.0 (predicted) |
| Quantified Difference | ΔLogP ≈ 1.6–1.8 units higher than unsubstituted; ΔLogP ≈ 0.6–1.1 units lower than piperazine analog |
| Conditions | Calculated LogP values derived from computational chemistry algorithms based on molecular structure |
Why This Matters
Lipophilicity directly correlates with passive membrane permeability and bioavailability, making this compound suitable for optimization campaigns targeting specific LogP ranges.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
